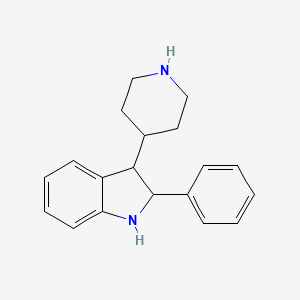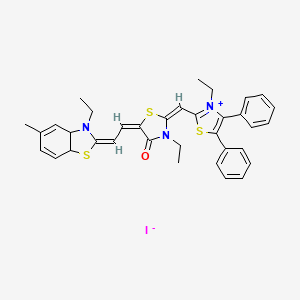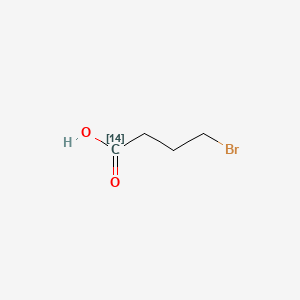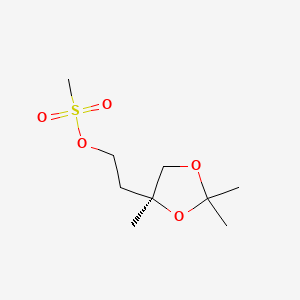
Diisopropylditelluride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropylditelluride is an organotellurium compound with the molecular formula ( \text{C}6\text{H}{14}\text{Te}_2 ) It is characterized by the presence of two tellurium atoms bonded to isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
Diisopropylditelluride can be synthesized through the reaction of tellurium with isopropyl halides under controlled conditions. One common method involves the reaction of tellurium powder with isopropyl iodide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale production.
化学反応の分析
Types of Reactions
Diisopropylditelluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide and other tellurium-containing compounds.
Reduction: It can be reduced to form tellurium and isopropyl derivatives.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Tellurium dioxide and isopropyl alcohol.
Reduction: Tellurium and isopropyl derivatives.
Substitution: Various organotellurium compounds depending on the nucleophile used.
科学的研究の応用
Diisopropylditelluride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
作用機序
The mechanism of action of diisopropylditelluride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.
類似化合物との比較
Similar Compounds
Diisopropyl Telluride: Similar in structure but contains only one tellurium atom.
Diphenyl Ditelluride: Contains phenyl groups instead of isopropyl groups.
Di-tert-butyl Ditelluride: Contains tert-butyl groups instead of isopropyl groups.
Uniqueness
Diisopropylditelluride is unique due to the presence of two tellurium atoms bonded to isopropyl groups, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
51112-73-3 |
|---|---|
分子式 |
C6H14Te2 |
分子量 |
341.4 g/mol |
IUPAC名 |
2-(propan-2-ylditellanyl)propane |
InChI |
InChI=1S/C6H14Te2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChIキー |
VPIMDGCETSZFGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Te][Te]C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)



![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)


![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)




